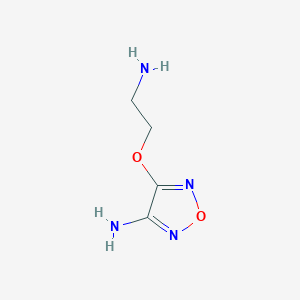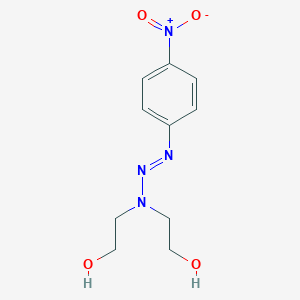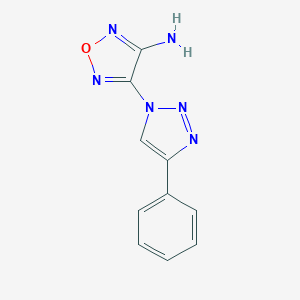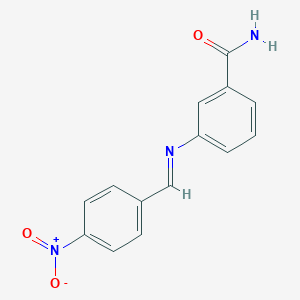![molecular formula C36H60O2 B420628 9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 3-CYCLOHEXYLPROPANOATE](/img/structure/B420628.png)
9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 3-CYCLOHEXYLPROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 3-CYCLOHEXYLPROPANOATE: is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 3-CYCLOHEXYLPROPANOATE involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Alkylation: Introduction of the 1,5-dimethylhexyl and 10,13-dimethyl groups via alkylation reactions.
Esterification: Formation of the 3-cyclohexylpropanoate ester through esterification of the hydroxyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 3-CYCLOHEXYLPROPANOATE undergoes various chemical reactions, including:
Oxidation: Oxidation of the cyclopenta[a]phenanthrene core to form ketones or alcohols.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 3-CYCLOHEXYLPROPANOATE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 3-CYCLOHEXYLPROPANOATE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.
Pathways: Modulation of signaling pathways, such as the inflammatory or apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 3-CYCLOHEXYLPROPANOATE include:
- 17-(1,5-dimethylhexyl)-10,13-dimethyl-dodecahydro-cyclopenta[a]phenanthren-3-ol .
- 17-(1,5-dimethylhexyl)-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-3-yl diphenylphosphine oxide .
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of the 3-cyclohexylpropanoate ester group, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C36H60O2 |
|---|---|
Molecular Weight |
524.9g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate |
InChI |
InChI=1S/C36H60O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h15,25-27,29-33H,6-14,16-24H2,1-5H3 |
InChI Key |
DFBQJRGAAIPNPE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5CCCCC5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5CCCCC5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(1H-indol-3-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B420548.png)
![N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide](/img/structure/B420549.png)
![3,6-dibromo-2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one hydrazone](/img/structure/B420552.png)
![N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B420554.png)
![4-{2-[4-(Acetyloxy)phenyl]-1-ethylbutyl}phenyl {4-[bis(2-chloroethyl)amino]phenyl}acetate](/img/structure/B420555.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[4-(octyloxy)benzylidene]amine](/img/structure/B420557.png)
![N,N-dibutyl-3-oxo-2-(1-oxonaphtho[2,1-b]thien-2(1H)-ylidene)-2,3-dihydrobenzo[de]thiochromene-7-sulfonamide](/img/structure/B420558.png)



![1-[7-(diethylamino)-2-imino-2H-chromen-3-yl]ethanone {4-nitrophenyl}hydrazone](/img/structure/B420568.png)
![N'-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE](/img/structure/B420569.png)
